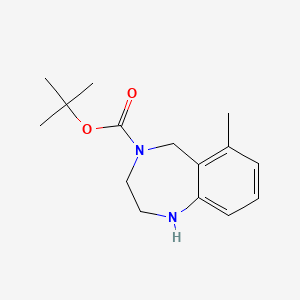

tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

CAS No.: 1375474-56-8

Cat. No.: VC2578557

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375474-56-8 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | tert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 |

| Standard InChI Key | OZZNHBFVIKADTH-UHFFFAOYSA-N |

| SMILES | CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C |

Introduction

Chemical Properties and Structure

Basic Chemical Information

tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate possesses the following key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1375474-56-8 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | Solid (based on similar compounds) |

| IUPAC Name | tert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

| SMILES Notation | CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C |

| Standard InChI | InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 |

| InChIKey | OZZNHBFVIKADTH-UHFFFAOYSA-N |

The compound features a seven-membered diazepine ring fused with a benzene ring, creating the benzodiazepine scaffold. It contains a tert-butyloxycarbonyl group attached to one of the nitrogen atoms (N-4) and a methyl group at the 6-position on the benzene ring .

Structural Characteristics

The structure of tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate consists of:

-

A partially saturated 1,4-benzodiazepine core structure

-

A tert-butyloxycarbonyl (Boc) protecting group at the N-4 position

-

A methyl substituent at the 6-position of the benzene ring

-

A non-aromatic, partially saturated seven-membered diazepine ring

The presence of the Boc protecting group makes this compound particularly useful in organic synthesis, as it allows for selective reactions at other positions while protecting the N-4 amine functionality.

Synthesis Methods

While the search results don't provide a specific synthesis procedure for tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, several general approaches for synthesizing related benzodiazepine derivatives can be inferred from similar compounds.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound's most significant application appears to be as a synthetic intermediate in medicinal chemistry. The tert-butyloxycarbonyl protecting group allows for selective chemical transformations while protecting the sensitive nitrogen functionality, making it valuable in multi-step synthetic routes toward more complex bioactive molecules .

Analytical Characterization

Spectroscopic Data

While specific spectroscopic data for tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is limited in the search results, similar benzodiazepine derivatives are typically characterized using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

The tert-butyl group (typically a singlet at ~1.4-1.5 ppm)

-

The methyl group at C-6 (singlet at ~2.2-2.4 ppm)

-

Aromatic protons of the benzene ring

-

Methylene protons of the diazepine ring

-

-

-

Mass Spectrometry:

-

Expected molecular ion peak at m/z 262 (M+)

-

Fragmentation patterns typically include loss of the tert-butyl group

-

-

Infrared Spectroscopy:

-

Characteristic C=O stretching of the carbamate group (~1700 cm⁻¹)

-

N-H stretching vibrations

-

C-H stretching of aromatic and aliphatic groups

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume